5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a naphthalene ring substituted with a methoxy group and a pyrazole ring, which is further functionalized with a carboxylic acid group. The combination of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of 6-methoxy-2-naphthaldehyde, which is then subjected to a series of reactions to introduce the pyrazole ring and the carboxylic acid group. Key steps may include condensation reactions, cyclization, and oxidation processes. Specific reagents and conditions vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalytic processes can enhance the efficiency of production. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 6-methoxy-2-naphthaldehyde, while reduction of the carboxylic acid group can produce 5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-methanol.
Scientific Research Applications
5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-naphthaldehyde: Shares the naphthalene core with a methoxy group but lacks the pyrazole and carboxylic acid functionalities.
Uniqueness
5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research applications and a promising candidate for further study .
Properties
IUPAC Name |
3-(6-methoxynaphthalen-2-yl)-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-20-12-5-4-9-6-11(3-2-10(9)7-12)13-8-14(15(18)19)17-16-13/h2-8H,1H3,(H,16,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWHZXBIHVSQLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=NNC(=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661693 |
Source
|
Record name | 3-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257877-12-5 |
Source
|
Record name | 3-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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